5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one
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Overview
Description
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is a chemical compound that features a tert-butoxy group and a chlorine atom attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the introduction of the tert-butoxy group into the pyridazinone ring. One common method involves the reaction of 4-chloropyridazin-3(2H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The chlorine atom can be reduced to form the corresponding pyridazinone derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions include tert-butyl esters, reduced pyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can participate in various chemical reactions that modulate the compound’s activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridazin-3(2H)-one: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
5-(tert-Butoxy)-pyridazin-3(2H)-one: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
tert-Butyl esters: Share the tert-butoxy group but differ in the core structure, affecting their applications and reactivity .
Uniqueness
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyridazinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1346697-48-0 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5-chloro-4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)13-5-4-10-11-7(12)6(5)9/h4H,1-3H3,(H,11,12) |
InChI Key |
BVQGLOUSTOOEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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